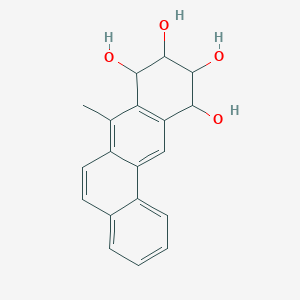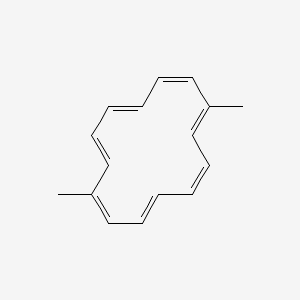![molecular formula C8H18NO3PS2 B14428437 Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate CAS No. 79661-21-5](/img/structure/B14428437.png)
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate is an organophosphorus compound with a unique structure that combines phosphonate and carbamothioyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate typically involves the reaction of diethylcarbamothioyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Diethylcarbamothioyl Chloride with Dimethyl Phosphite:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various phosphonate derivatives
Wissenschaftliche Forschungsanwendungen
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include:
Inhibition of Enzyme Activity: By binding to the active site, the compound prevents the enzyme from catalyzing its substrate.
Modification of Protein Structure: The compound can induce conformational changes in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate can be compared with other similar compounds, such as:
Dimethyl Methylphosphonate: Lacks the carbamothioyl group, making it less versatile in certain reactions.
Diethyl Phosphonate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Thiophosphoryl Chloride: Contains a thiophosphoryl group, which imparts different chemical properties.
Eigenschaften
CAS-Nummer |
79661-21-5 |
|---|---|
Molekularformel |
C8H18NO3PS2 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
dimethoxyphosphorylmethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H18NO3PS2/c1-5-9(6-2)8(14)15-7-13(10,11-3)12-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
KSLXSVCKRBUWJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


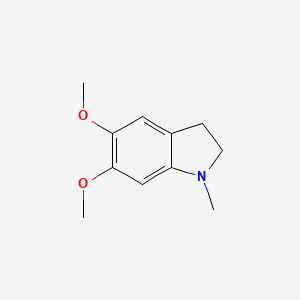
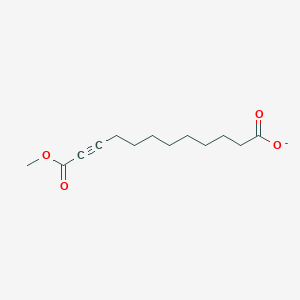

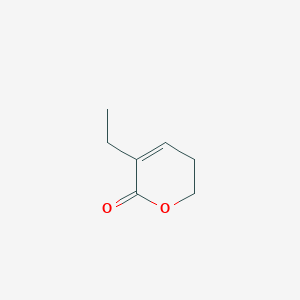
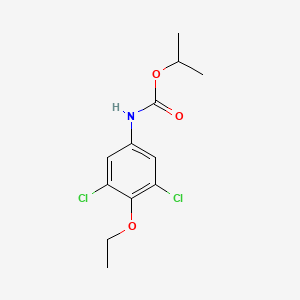
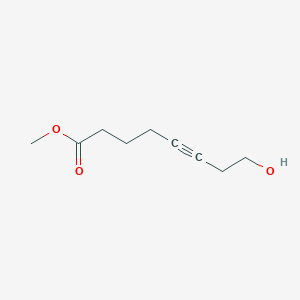
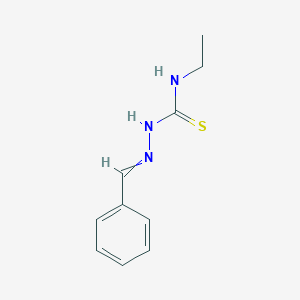


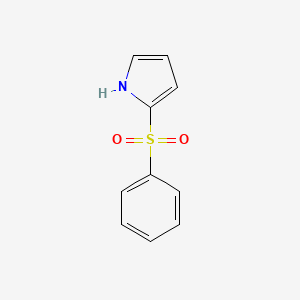
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
